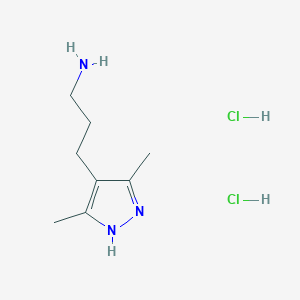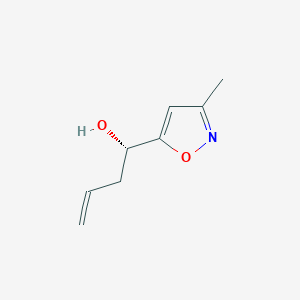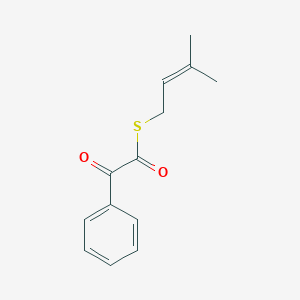
S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate: is an organic compound characterized by its unique structure, which includes a phenyl group, a thioester linkage, and a 3-methylbut-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate typically involves the reaction of 3-methylbut-2-en-1-yl thiol with 2-oxo-2-phenylethanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioester group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating more complex molecules.
Biology and Medicine: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It could serve as a lead compound in drug discovery efforts.
Industry: In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate exerts its effects depends on its interaction with molecular targets. The thioester group can undergo hydrolysis, releasing the active thiol and carboxylic acid components. These components can then interact with various biological pathways, potentially inhibiting or activating specific enzymes.
Vergleich Mit ähnlichen Verbindungen
- 3-methylbut-2-en-1-yl acetate
- 2-oxo-2-phenylethyl acetate
- 3-methylbut-2-en-1-yl 2-oxo-2-phenylethanoate
Eigenschaften
Molekularformel |
C13H14O2S |
|---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
S-(3-methylbut-2-enyl) 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C13H14O2S/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
HMNHIKOPADHMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCSC(=O)C(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


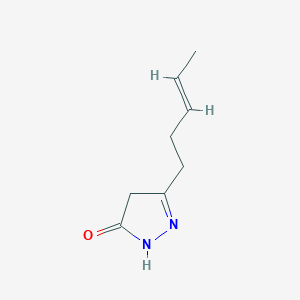
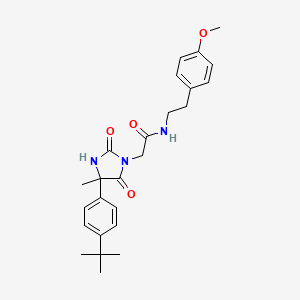
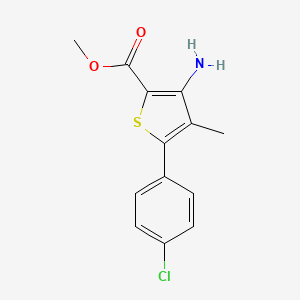

![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
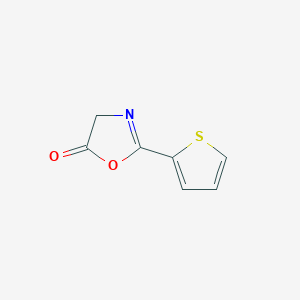
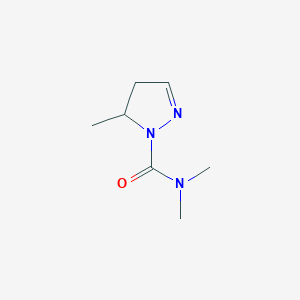
![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)
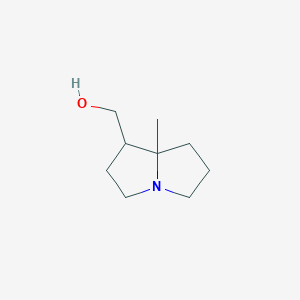
![2,3-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-10,11-diol](/img/structure/B12865124.png)
